4-(Chloromethyl)-3-fluorobenzonitrile
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Overview
Description
4-(Chloromethyl)-3-fluorobenzonitrile is a chemical compound with the empirical formula C8H6ClN . It is related to other compounds such as 4-(Chloromethyl)benzonitrile, 4-(Chloromethyl)benzoyl chloride, and 4-(Chloromethyl)benzyl alcohol .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the use of reagents like methylal, trioxymethylene, and thionyl chloride . For example, the synthesis of a related compound, chloromethyl-calix4arene, involved the silylation of nanoclay using a coupling agent . The resulting organoclay was then functionalized with calix4arene through a nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-3-fluorobenzonitrile can be analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and solid-state NMR .Chemical Reactions Analysis
Chloromethyl compounds are highly reactive and can undergo various chemical reactions. For instance, benzyl chloride, a related compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .Scientific Research Applications
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Hyper Cross-linked Polymers (HCPs)
- Scientific Field: Polymer Chemistry .
- Application Summary: HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
-
Synthesis of 2-chloromethyl-4(3H)-quinazolinones
- Scientific Field: Medicinal Chemistry .
- Application Summary: 2-chloromethyl-4(3H)-quinazolinones are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results or Outcomes: The synthesis method provided an efficient way to produce 2-chloromethyl-4(3H)-quinazolinones, which are important for the development of new anticancer drugs .
Safety And Hazards
4-(Chloromethyl)-3-fluorobenzonitrile is likely to have similar safety and hazards to related chloromethyl compounds. For instance, 4-Chlorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJIJFADGURZGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431444 |
Source
|
Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-fluorobenzonitrile | |
CAS RN |
345903-03-9 |
Source
|
Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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